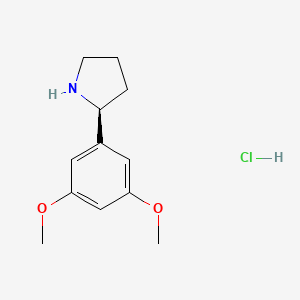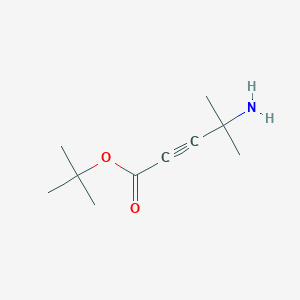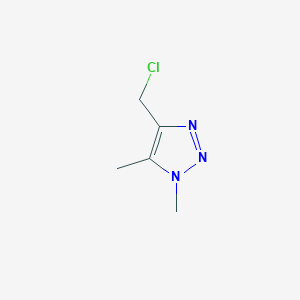
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is a compound used primarily in peptide synthesis. It is a derivative of L-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with tert-butyl. The compound also contains an N-hydroxysuccinimide ester, which is a reactive group used to facilitate the formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester typically involves the following steps:
Protection of the amino group: L-glutamic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group with a Boc group.
Esterification: The carboxyl group of the Boc-protected L-glutamic acid is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Formation of N-hydroxysuccinimide ester: The resulting Boc-L-glutamic acid gamma-tert-butyl ester is then reacted with N-hydroxysuccinimide (NHS) and DCC to form the N-hydroxysuccinimide ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester undergoes several types of chemical reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form peptide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine
Common Reagents and Conditions
Nucleophilic Substitution: Amines, typically in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM), at room temperature.
Hydrolysis: Acidic or basic aqueous solutions, at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in DCM, at room temperature
Major Products Formed
Peptide Bonds: Formed through nucleophilic substitution reactions with amines.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Free Amines: Formed through deprotection of the Boc group
Applications De Recherche Scientifique
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities.
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.
Bioconjugation: Used to attach peptides to other biomolecules or surfaces for various applications, including diagnostics and therapeutics
Mécanisme D'action
The primary mechanism of action of Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and facilitates the coupling of the compound with amines to form stable amide bonds. This reactivity is exploited in peptide synthesis and bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-glutamic acid 5-tert-butyl ester: Similar structure but lacks the N-hydroxysuccinimide ester group.
Boc-L-glutamic acid alpha-tert-butyl ester: Similar structure but with different esterification position.
Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester: Similar structure but with different esterification position
Uniqueness
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is unique due to the presence of both the Boc-protected amino group and the N-hydroxysuccinimide ester group. This combination allows for selective reactions and high reactivity in peptide synthesis and bioconjugation applications .
Propriétés
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCTRJVURFFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)

![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)






![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
